Cas no 952734-38-2 (2-Benzyl-4-bromo-2H-indazole)
2-Benzyl-4-bromo-2H-indazole Chemical and Physical Properties
Names and Identifiers
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- 2-BENZYL-4-BROMO-2H-INDAZOLE
- 2-benzyl-4-bromoindazole
- 2-N-benzyl-4-bromoindazole
- PB21514
- CS-0052018
- CNB73438
- MFCD20485682
- SCHEMBL1169735
- DB-422928
- SY099884
- P12777
- XUFFHEGZRNGUKB-UHFFFAOYSA-N
- AKOS025403991
- 952734-38-2
- AS-51485
- 2-Benzyl-4-bromo-2H-indazole
-
- MDL: MFCD20485682
- Inchi: 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
- InChI Key: XUFFHEGZRNGUKB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=CN(CC1C=CC=CC=1)N=2
Computed Properties
- Exact Mass: 286.01056 g/mol
- Monoisotopic Mass: 286.01056 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.8
- Molecular Weight: 287.15
2-Benzyl-4-bromo-2H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230126-1g |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95+% | 1g |
$547 | 2021-08-04 | |
| Chemenu | CM230126-5g |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95+% | 5g |
$1643 | 2021-08-04 | |
| Chemenu | CM230126-250mg |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM230126-1g |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM230126-5g |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95%+ | 5g |
$*** | 2023-03-31 | |
| abcr | AB485467-1 g |
2-Benzyl-4-bromo-2H-indazole; . |
952734-38-2 | 1g |
€332.00 | 2023-04-20 | ||
| abcr | AB485467-5 g |
2-Benzyl-4-bromo-2H-indazole; . |
952734-38-2 | 5g |
€913.40 | 2023-04-20 | ||
| Alichem | A269001860-5g |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95% | 5g |
$816.20 | 2023-08-31 | |
| Alichem | A269001860-10g |
2-Benzyl-4-bromo-2H-indazole |
952734-38-2 | 95% | 10g |
$1295.83 | 2023-08-31 | |
| eNovation Chemicals LLC | D573184-250MG |
2-benzyl-4-bromo-2H-indazole |
952734-38-2 | 97% | 250mg |
$100 | 2024-07-21 |
2-Benzyl-4-bromo-2H-indazole Suppliers
2-Benzyl-4-bromo-2H-indazole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Benzyl-4-bromo-2H-indazole
Introduction to 2-Benzyl-4-bromo-2H-indazole (CAS No. 952734-38-2)
2-Benzyl-4-bromo-2H-indazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 952734-38-2, belongs to the indazole class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both a benzyl group and a bromine substituent in its structure imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and material science applications.
The indazole core is a fused bicyclic system consisting of a benzene ring and a pyrazole ring, which is commonly found in various bioactive natural products and synthetic drugs. The introduction of a bromine atom at the 4-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel compounds with tailored biological properties.
The benzyl group at the 2-position contributes to the overall stability and lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability in drug design. Additionally, the indazole scaffold has been extensively studied for its role in modulating various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. Recent advancements in medicinal chemistry have highlighted the potential of indazole derivatives as inhibitors of kinases and other enzymes implicated in disease progression.
In recent years, 2-Benzyl-4-bromo-2H-indazole has been explored as a key intermediate in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop novel small-molecule inhibitors targeting specific protein-protein interactions relevant to therapeutic intervention. The bromine substituent at the 4-position serves as a versatile handle for introducing additional functional groups through palladium-catalyzed reactions, allowing for fine-tuning of biological activity.
One notable application of 2-Benzyl-4-bromo-2H-indazole is in the development of compounds with antimicrobial properties. The indazole core has been shown to exhibit activity against various bacterial and fungal strains, making it a promising candidate for further optimization into antimicrobial agents. The benzyl group enhances solubility and bioavailability, while the bromine atom allows for further derivatization to improve efficacy against resistant strains.
Furthermore, the compound has been investigated for its potential role in photodynamic therapy (PDT). Indazole derivatives have demonstrated ability to generate reactive oxygen species upon light irradiation, leading to targeted cell death in cancerous tissues. The structural features of 2-Benzyl-4-bromo-2H-indazole, including its aromaticity and electron-withdrawing substituents, contribute to its photophysical properties, making it an attractive candidate for PDT applications.
The synthesis of 2-Benzyl-4-bromo-2H-indazole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of an indazole precursor followed by benzylative coupling at the 2-position. Advanced techniques such as flow chemistry have been employed to optimize reaction conditions and improve yield, ensuring scalability for industrial applications.
In conclusion, 2-Benzyl-4-bromo-2H-indazole (CAS No. 952734-38-2) represents a significant compound in pharmaceutical research due to its structural versatility and potential biological activities. Its utility as an intermediate in drug discovery, coupled with its role in developing antimicrobial and photodynamic therapeutic agents, underscores its importance in modern chemical biology. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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